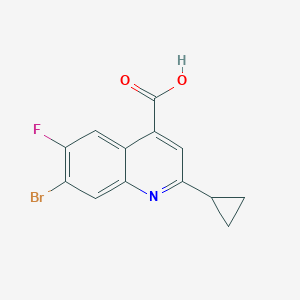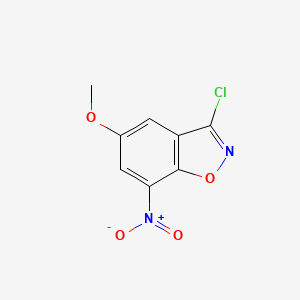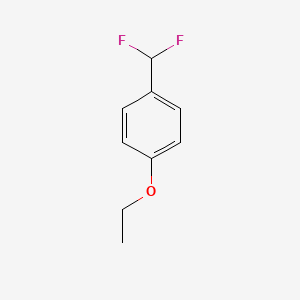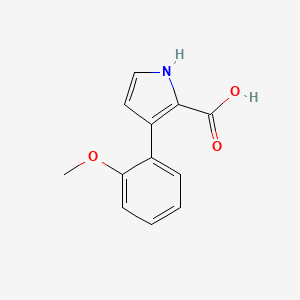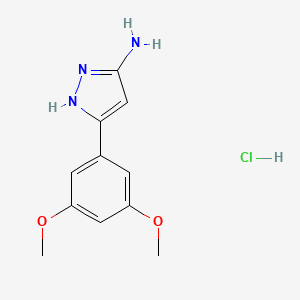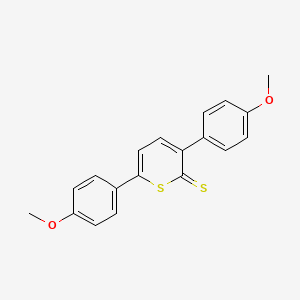
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiopyran ring. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl groups.
Applications De Recherche Scientifique
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the thiopyran ring and the methoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(diphenylaminyl)carbazole: A similar compound used in organic electronics.
Bis[di(4-methoxyphenyl)amino]carbazole: Another related compound with applications in perovskite solar cells.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C19H16O2S2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3,6-bis(4-methoxyphenyl)thiopyran-2-thione |
InChI |
InChI=1S/C19H16O2S2/c1-20-15-7-3-13(4-8-15)17-11-12-18(23-19(17)22)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
GORAXAQMMPTPMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
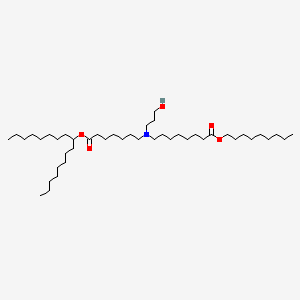
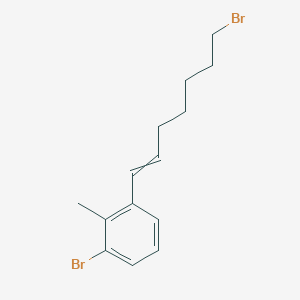

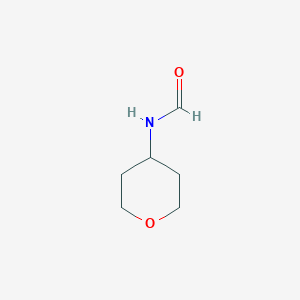
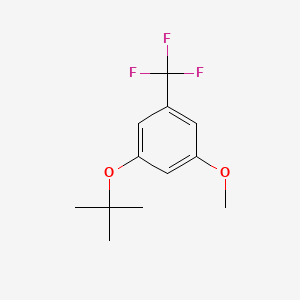
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
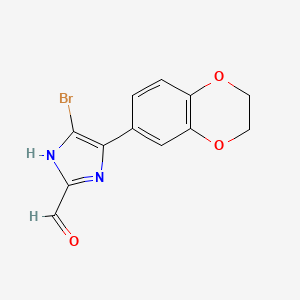
![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
